molecular formula C14H17N3O3S B14617241 N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide CAS No. 57891-04-0

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14617241
CAS No.: 57891-04-0
M. Wt: 307.37 g/mol
InChI Key: NNDIFMZLCYIZRC-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 3,5-dimethylpyrazole with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide
  • N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]propanamide
  • (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives

Uniqueness

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

57891-04-0

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H17N3O3S/c1-10-4-6-13(7-5-10)21(19,20)15-9-14(18)17-12(3)8-11(2)16-17/h4-8,15H,9H2,1-3H3

InChI Key

NNDIFMZLCYIZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C(=CC(=N2)C)C

Origin of Product

United States

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